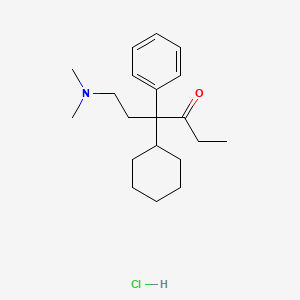![molecular formula C23H24N2OS B14316327 N-(2-Aminoethyl)-2-[(triphenylmethyl)sulfanyl]acetamide CAS No. 109545-74-6](/img/structure/B14316327.png)
N-(2-Aminoethyl)-2-[(triphenylmethyl)sulfanyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Aminoethyl)-2-[(triphenylmethyl)sulfanyl]acetamide is a synthetic organic compound that features a sulfanyl group attached to an acetamide backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Aminoethyl)-2-[(triphenylmethyl)sulfanyl]acetamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-bromoethylamine and triphenylmethyl thiol.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and minimize costs. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions
N-(2-Aminoethyl)-2-[(triphenylmethyl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups or to generate amines.
Substitution: The amino and sulfanyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions often involve bases like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group may yield sulfoxides or sulfones, while reduction can produce primary or secondary amines.
科学的研究の応用
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a biochemical probe or as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including as an antimicrobial or anticancer agent.
Industry: Utilized in the development of new materials or as a catalyst in various industrial processes.
作用機序
The mechanism by which N-(2-Aminoethyl)-2-[(triphenylmethyl)sulfanyl]acetamide exerts its effects depends on its specific application:
Molecular Targets: The compound may interact with specific enzymes, receptors, or other biomolecules.
Pathways Involved: It may modulate biochemical pathways, such as signaling cascades or metabolic processes, to exert its effects.
類似化合物との比較
Similar Compounds
N-(2-Aminoethyl)-2-[(phenylmethyl)sulfanyl]acetamide: Similar structure but with a phenyl group instead of a triphenylmethyl group.
N-(2-Aminoethyl)-2-[(methylsulfanyl)acetamide: Contains a methylsulfanyl group instead of a triphenylmethyl group.
Uniqueness
N-(2-Aminoethyl)-2-[(triphenylmethyl)sulfanyl]acetamide is unique due to the presence of the triphenylmethyl group, which can impart distinct chemical and physical properties, such as increased steric hindrance and altered electronic effects.
特性
CAS番号 |
109545-74-6 |
|---|---|
分子式 |
C23H24N2OS |
分子量 |
376.5 g/mol |
IUPAC名 |
N-(2-aminoethyl)-2-tritylsulfanylacetamide |
InChI |
InChI=1S/C23H24N2OS/c24-16-17-25-22(26)18-27-23(19-10-4-1-5-11-19,20-12-6-2-7-13-20)21-14-8-3-9-15-21/h1-15H,16-18,24H2,(H,25,26) |
InChIキー |
VCKUKSMPKHFWJT-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCC(=O)NCCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Bromo-3-(bromomethyl)thieno[2,3-d][1,2]oxazole](/img/structure/B14316246.png)
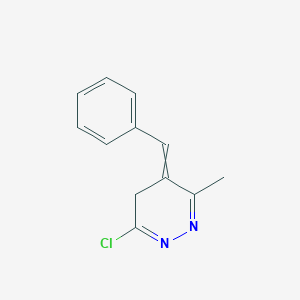
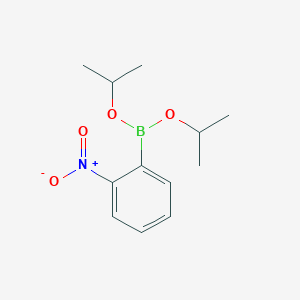
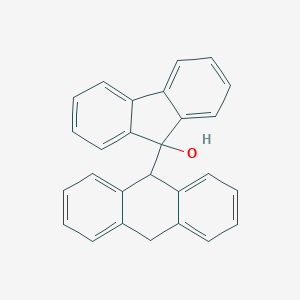

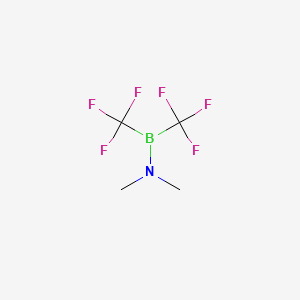
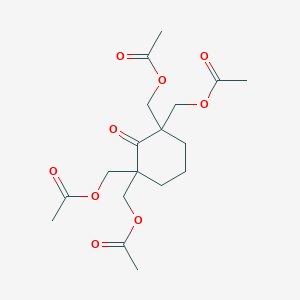
![1-(1-{2-[(Prop-2-yn-1-yl)oxy]phenyl}ethenyl)-1H-imidazole](/img/structure/B14316286.png)
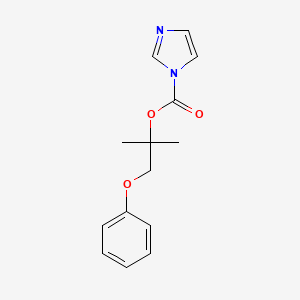
![Acetic acid;1,2,3,4-tetrahydrobenzo[a]anthracene-4,12-diol](/img/structure/B14316303.png)
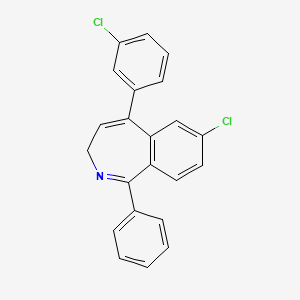
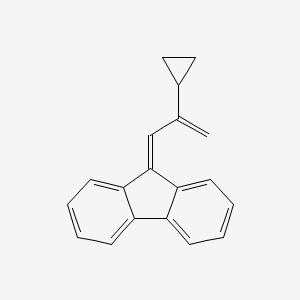
![1-[Bis(phenylsulfanyl)methyl]naphthalene](/img/structure/B14316323.png)
